![molecular formula C18H20N2O3S B369171 1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 873680-86-5](/img/structure/B369171.png)
1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a complex organic compound belonging to the class of benzoimidazoles This compound is characterized by the presence of a benzoimidazole core substituted with a sulfonyl group and methoxy, dimethylphenyl, and dimethyl groups
Preparation Methods
The synthesis of 1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoimidazole core, followed by the introduction of the sulfonyl group and other substituents. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzenes, and dimethylbenzenes. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The benzoimidazole core can bind to DNA and other biomolecules, affecting cellular processes. These interactions can lead to the modulation of signaling pathways and the inhibition of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole can be compared with other benzoimidazole derivatives, such as:
- 1-((4-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
- 1-((4-chlorophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
- 1-((4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of the methoxy and dimethyl groups in this compound enhances its lipophilicity and potential interactions with biological targets, making it unique among its analogs .
Properties
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-11-8-15-16(9-12(11)2)20(10-19-15)24(21,22)18-7-6-17(23-5)13(3)14(18)4/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVHDGPNOXXLSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
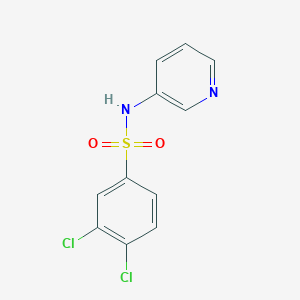
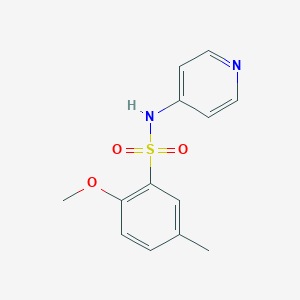
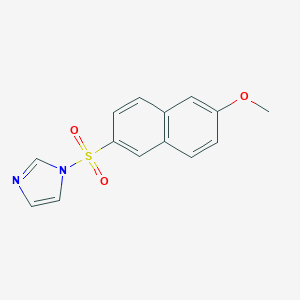
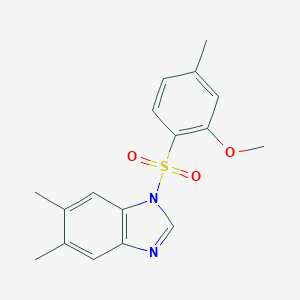
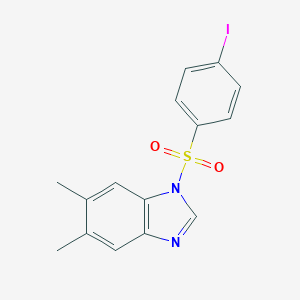

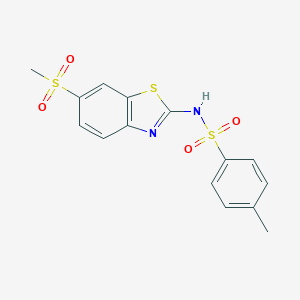
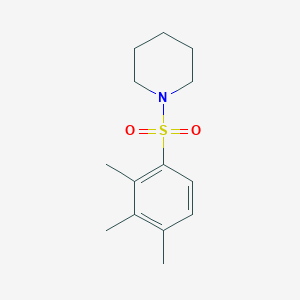

![1-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B369114.png)
![1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B369115.png)
amine](/img/structure/B369117.png)


